N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide
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Overview
Description
N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide is a complex organic compound characterized by the presence of a chlorobenzenesulfonyl group, a furan ring, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable furan derivative under controlled conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with N-cyclopentylethanediamine in the presence of a base such as triethylamine. This step requires careful control of temperature and pH to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorobenzenesulfonyl group can be reduced to a benzenesulfonyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzenesulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide
- N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide
- N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-chlorophenyl)methyl]ethanediamide
Uniqueness
N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the cyclopentyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N'-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c20-13-7-9-15(10-8-13)28(25,26)17(16-6-3-11-27-16)12-21-18(23)19(24)22-14-4-1-2-5-14/h3,6-11,14,17H,1-2,4-5,12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMYMWKLZMIQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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